Phenylacetyl-1-13C chloride
Overview
Description
Phenylacetyl-1-13C chloride is a chemical compound with the molecular formula C6H5CH213COCl. It is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the phenylacetyl chloride structure. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylacetyl-1-13C chloride can be synthesized through the reaction of phenylacetic acid with thionyl chloride. The reaction typically involves mixing equimolar amounts of phenylacetic acid and thionyl chloride at room temperature, which releases sulfur dioxide and hydrogen chloride gases. The reaction mixture is then heated to 30-40°C and maintained at this temperature for 25 hours. After the reaction is complete, the mixture is distilled under reduced pressure to obtain this compound with a yield of 80-85% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylacetyl-1-13C chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form phenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to phenylacetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired rate of reaction.
Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Phenylacetic Acid: Formed from hydrolysis.
Phenylacetaldehyde: Formed from reduction reactions.
Scientific Research Applications
Phenylacetyl-1-13C chloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Mechanism of Action
The mechanism of action of phenylacetyl-1-13C chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The carbon-13 isotope labeling allows for detailed tracking and analysis of these reactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in the reactions .
Comparison with Similar Compounds
Phenylacetyl-1-13C chloride can be compared with other similar compounds such as:
Chloroacetyl chloride-1-13C: Similar in structure but with a chloro group instead of a phenyl group.
Acetyl chloride-1-13C: Contains an acetyl group instead of a phenylacetyl group.
Dichloroacetyl chloride-2-13C: Contains two chloro groups and is used in different types of chemical reactions.
This compound is unique due to its phenyl group, which imparts different reactivity and properties compared to other acyl chlorides .
Properties
IUPAC Name |
2-phenylacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i8+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCDNSFRSVYKQ-VJJZLTLGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[13C](=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480750 | |
Record name | Phenylacetyl-1-13C chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63583-47-1 | |
Record name | Phenylacetyl-1-13C chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63583-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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